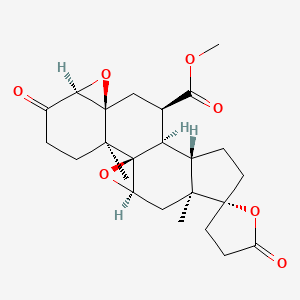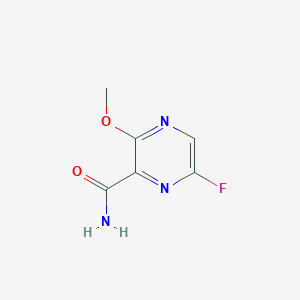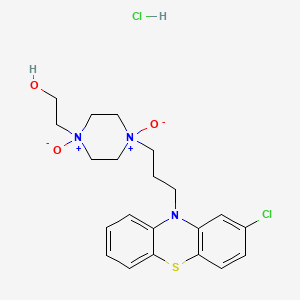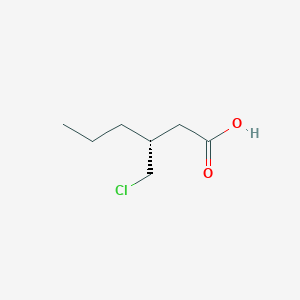
(R)-3-(Chloromethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Chloromethyl)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chloromethyl group attached to the third carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Chloromethyl)hexanoic acid typically involves the chlorination of ®-3-methylhexanoic acid. This can be achieved through the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-3-(Chloromethyl)hexanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(Chloromethyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of amides, esters, or thioethers.
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of ®-3-methylhexanoic acid.
Scientific Research Applications
®-3-(Chloromethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Chloromethyl)hexanoic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
®-3-Methylhexanoic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
®-3-(Bromomethyl)hexanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
®-3-(Hydroxymethyl)hexanoic acid: Contains a hydroxyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
®-3-(Chloromethyl)hexanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3R)-3-(chloromethyl)hexanoic acid |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
ZSHCLODTZWKOCD-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)CCl |
Canonical SMILES |
CCCC(CC(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





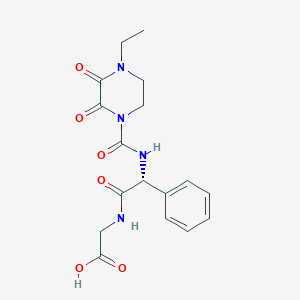
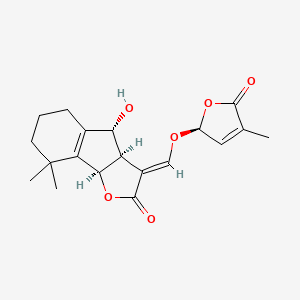
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
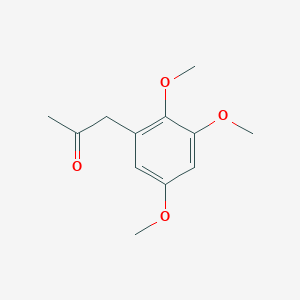
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

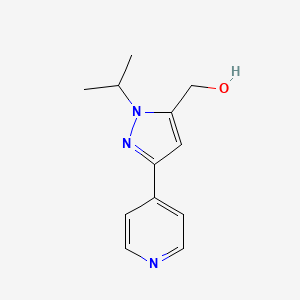
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
